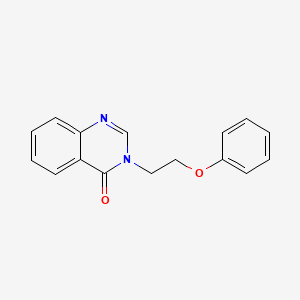

3-(2-phenoxyethyl)-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazolinones, including 3-(2-phenoxyethyl)-4(3H)-quinazolinone, are significant in medicinal chemistry due to their structural diversity and wide range of biological activities. These compounds have been the subject of extensive research for their potential in various therapeutic areas.

Synthesis Analysis

Recent literature highlights various synthetic approaches to quinazolinones, emphasizing the versatility and efficiency of these methods. Cyclizations of alkenyl(alkynyl)-functionalized quinazolinones have been a powerful strategy for constructing polyheterocyclic structures, utilizing bifunctional substrates for regioselective annulation of heterocyclic nuclei (Vaskevych, Dekhtyar, & Vovk, 2023). Moreover, nanocatalyzed synthetic approaches have been reviewed, emphasizing the development of quinazoline and quinazolinone derivatives (Vishwakarma & Kashaw, 2023).

Molecular Structure Analysis

Quinazolinones are characterized by their bicyclic structure, consisting of a benzene ring fused to a pyrimidine ring. This core structure is versatile, allowing for various substitutions that significantly impact the compound's physical and chemical properties, as well as its biological activity.

Chemical Reactions and Properties

Quinazolinones undergo a range of chemical reactions, including cyclizations and transformations leading to diverse derivatives with potential pharmacological applications. Their reactivity as intermediates in the synthesis of analogues and ring-expanded derivatives is well documented (Mphahlele, 2022).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of functional groups and substituents can modify these properties, affecting their behavior in different environments and their suitability for specific applications.

Chemical Properties Analysis

Quinazolinones' chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are crucial for their biological activity. The synthesis and chemical transformation of quinazoline 3-oxides highlight the reactivity and potential of quinazolinones as intermediates for generating a variety of biologically relevant derivatives (Mphahlele, 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-phenoxyethyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16-14-8-4-5-9-15(14)17-12-18(16)10-11-20-13-6-2-1-3-7-13/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSJYNKZTOBMTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenoxyethyl)quinazolin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5729528.png)

![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B5729558.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5729576.png)

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5729597.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5729602.png)

![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)

![4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B5729623.png)

![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)

![7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5729629.png)